![molecular formula C9H13N3O B13253088 4-(Cyclopentyloxy)pyrimidin-5-amine](/img/structure/B13253088.png)
4-(Cyclopentyloxy)pyrimidin-5-amine
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Overview
Description
4-(Cyclopentyloxy)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyloxy group at the 4-position and an amine group at the 5-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine with cyclopentanol in the presence of a base to form the cyclopentyloxy derivative, followed by amination at the 5-position using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentyloxy)pyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxy)pyrimidin-5-amine
- 4-(Ethoxy)pyrimidin-5-amine
- 4-(Cyclohexyloxy)pyrimidin-5-amine
Uniqueness
4-(Cyclopentyloxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentyloxy group provides a unique steric and electronic environment that can influence its reactivity and interaction with biological targets .
Biological Activity
Introduction
4-(Cyclopentyloxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopentyloxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in cancer treatment and other diseases.
Property | Value |
---|---|
Molecular Formula | C10H12N2O |
Molecular Weight | 176.22 g/mol |
IUPAC Name | This compound |
CAS Number | [Not provided] |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the cyclopentyloxy group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
Potential Targets
- Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Receptors : It could modulate receptor activity, influencing downstream signaling pathways.
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds related to this compound. For instance, derivatives of pyrimidine have shown promising results against various cancer cell lines:
- A549 (Lung Cancer) : IC50 values indicating effective inhibition.
- HeLa (Cervical Cancer) : Significant cytotoxicity observed.
- MCF-7 (Breast Cancer) : Strong inhibitory effects noted.
These studies suggest that modifications in the pyrimidine structure can lead to enhanced antitumor activity, making it a candidate for further development in cancer therapeutics .
Case Studies
- Inhibition of c-Met Kinase :
- Phospholipidosis Assay :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key points include:
- Substituents on the Pyrimidine Ring : Altering functional groups can enhance or reduce activity.
- Lipophilicity : The cyclopentyloxy group increases lipophilicity, aiding cellular uptake.
Comparative Analysis
Compound | IC50 (μM) | Target |
---|---|---|
This compound | TBD | c-Met Kinase |
Related Pyrimidine Derivative | 5.29 ± 0.58 | A549 Cell Line |
Other Pyrimidines | Various | Various Targets |
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-cyclopentyloxypyrimidin-5-amine |
InChI |
InChI=1S/C9H13N3O/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4,10H2 |
InChI Key |
LSUTXRNKDZZPCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=NC=C2N |
Origin of Product |
United States |
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